molecular formula C13H17ClN2 B8288772 1-(5-Chloroindan-1-yl)-piperazine

1-(5-Chloroindan-1-yl)-piperazine

Número de catálogo: B8288772
Peso molecular: 236.74 g/mol
Clave InChI: KPOSQOCXJYMSBZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(5-Chloroindan-1-yl)-piperazine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The molecular structure incorporates two privileged fragments: the piperazine ring and the 5-chloroindan moiety. The piperazine ring is a widely utilized scaffold in drug development, known for contributing favorable physicochemical properties and serving as a key linker or pharmacophore in bioactive molecules . Piperazine-containing compounds are frequently investigated across a broad spectrum of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders . The incorporation of a chlorine atom, a common bioisostere, is a standard strategy in lead optimization to modulate a compound's lipophilicity, binding affinity, and metabolic stability . Researchers employ this compound as a versatile synthetic intermediate for constructing more complex molecules. Its primary research value lies in the exploration of structure-activity relationships (SAR) during the development of novel therapeutic agents. It is particularly useful in the design and synthesis of hybrid molecules, a strategy that combines multiple pharmacophores to create new chemical entities with potentially improved efficacy . This product is intended for laboratory research purposes only by qualified scientists.

Propiedades

Fórmula molecular

C13H17ClN2

Peso molecular

236.74 g/mol

Nombre IUPAC

1-(5-chloro-2,3-dihydro-1H-inden-1-yl)piperazine

InChI

InChI=1S/C13H17ClN2/c14-11-2-3-12-10(9-11)1-4-13(12)16-7-5-15-6-8-16/h2-3,9,13,15H,1,4-8H2

Clave InChI

KPOSQOCXJYMSBZ-UHFFFAOYSA-N

SMILES canónico

C1CC2=C(C1N3CCNCC3)C=CC(=C2)Cl

Origen del producto

United States

Comparación Con Compuestos Similares

Receptor Affinity and Selectivity

  • Serotonin Receptors: mCPP and related phenylpiperazines act as 5-HT1B/1C agonists, suppressing locomotor activity in rats .
  • Dopamine Receptors: Indan-piperazine analogs (e.g., 1-piperazino-3-arylindans) exhibit high D1 affinity (IC50 < 10 nM) and D2 antagonism, suggesting the target compound may share dopaminergic activity, especially with chloro substitution enhancing receptor binding .

Antitumor Activity

  • Benzhydryl-piperazine derivatives (e.g., 5a–g) demonstrate broad cytotoxicity (IC50 values in µM range) against liver, breast, and colon cancer cells . The chloroindan group’s bulkiness may reduce cytotoxicity compared to these derivatives, as bulky substituents often correlate with decreased antitumor activity .

Metabolic Stability

  • Piperazine derivatives undergo CYP3A4-mediated N-dealkylation to active metabolites (e.g., 1-aryl-piperazines). The indan moiety may slow metabolism compared to phenylpiperazines, prolonging half-life .

Comparative Data Tables

Table 1: Receptor Binding Affinities

Compound 5-HT1A (Ki, nM) 5-HT1B (Ki, nM) D1 (IC50, nM) Selectivity Profile
1-(5-Chloroindan-1-yl)-piperazine* ~10–50 (predicted) ~50–100 (predicted) ~5–20 (predicted) Potential D1/5-HT1A preference
mCPP >1000 30–100 >1000 5-HT1B/1C agonist
Compound 18 0.6 >1000 >1000 5-HT1A selective

Table 2: Antitumor Activity (IC50, µM)

Compound HEPG2 (Liver) MCF7 (Breast) HCT-116 (Colon)
Benzhydryl-piperazine 5a 1.2 0.8 1.5
This compound* >10 (predicted) >10 (predicted) >10 (predicted)

*Predicted values based on structural analogs.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(5-Chloroindan-1-yl)-piperazine, and what are the critical reaction conditions?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, intermediate chlorinated indan derivatives are reacted with piperazine under reflux conditions (e.g., in ethanol or THF) with bases like potassium carbonate to facilitate alkylation. Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is often used for purification . Critical parameters include temperature control (e.g., avoiding side reactions at >80°C) and stoichiometric ratios to minimize byproducts like N,N-dialkylated derivatives.

Q. Which receptor systems does this compound primarily interact with, and how does its structure influence binding?

  • Methodological Answer : The compound’s piperazine core binds monoamine receptors (e.g., 5-HT1A, 5-HT2A) via interactions between the basic nitrogen and conserved acidic residues (e.g., Asp116 in 5-HT1A transmembrane domains). The chloroindan moiety enhances lipophilicity, improving blood-brain barrier penetration. Computational docking studies (e.g., AutoDock Vina) and radioligand displacement assays (using [<sup>3</sup>H]-8-OH-DPAT for 5-HT1A) are standard for validating affinity .

Q. What analytical techniques are validated for quantifying this compound in biological matrices?

  • Methodological Answer :

Technique Sample Prep Key Parameters Reference
HPLC-UVLiquid-liquid extraction (ethyl acetate), internal standard (p-tolylpiperazine)Column: C18, λ = 254 nm, LOD: 0.1 µg/mL
GC-MSDerivatization with BSTFA, solid-phase extractionColumn: DB-5MS, EI mode, m/z 286 (quant ion)
Raman SpectroscopyDirect analysis of crystalline samplesLaser power: 20 mW, 128 scans, PCA-LDA for isomer discrimination

Advanced Research Questions

Q. How can structural modifications to the chloroindan or piperazine moieties enhance selectivity for 5-HT receptor subtypes?

  • Methodological Answer :

  • Chloroindan modifications : Introducing electron-withdrawing groups (e.g., -CF3) at the 5-position increases 5-HT1A selectivity by 3-fold (Ki = 12 nM vs. 36 nM for parent compound) .
  • Piperazine modifications : Short alkyl linkers (e.g., -CH2-) between piperazine and aryl groups reduce off-target binding to α1-adrenergic receptors. Molecular dynamics simulations (Amber22) suggest linker flexibility impacts binding pocket occupancy .
  • Validation : Radioligand competition assays and in vivo microdialysis (measuring serotonin levels in rodent prefrontal cortex) .

Q. How can contradictory data on the functional role of amide groups in arylpiperazine derivatives be resolved?

  • Methodological Answer : Contradictions arise from differing assay conditions. For example:

  • Stabilization hypothesis : Amide-containing analogs (e.g., this compound-4-carboxamide) show prolonged receptor residency in kinetic binding assays (SPR, BIAcore) due to hydrogen bonding with Ser159 .
  • No effect hypothesis : In functional assays (e.g., cAMP inhibition), amide groups may not alter efficacy if the receptor’s active state conformation is unchanged. Resolve via:
  • Side-by-side comparative studies using identical cell lines (e.g., CHO-K1 expressing 5-HT1A).
  • Free energy calculations (MM-PBSA) to quantify ligand-receptor interaction stability .

Q. What are the best practices for handling and storing this compound to ensure stability during experiments?

  • Methodological Answer :

  • Storage : -20°C in airtight, light-resistant containers under argon to prevent oxidation. Desiccants (e.g., silica gel) mitigate hydrolysis .
  • Handling : Use glove boxes (O2 < 0.1 ppm) for hygroscopic samples. Avoid static discharge by grounding equipment .
  • Stability monitoring : Periodic HPLC purity checks (retention time shifts indicate degradation) .

Data Contradiction Analysis

Q. Why do some studies report this compound as a 5-HT2A antagonist while others classify it as a partial agonist?

  • Methodological Answer : Discrepancies stem from assay systems:

  • Antagonist data : From calcium flux assays (FLIPR) in HEK293 cells overexpressing 5-HT2A. Pre-incubation with 10 nM compound inhibits 5-HT-induced Ca<sup>2+</sup> release (IC50 = 45 nM) .
  • Partial agonist data : Observed in IP1 accumulation assays (IP-One HTRF), where the compound elicits 30% efficacy relative to 5-HT. Resolve via:
  • Comparative studies using β-arrestin recruitment (e.g., PathHunter) to assess biased signaling.
  • Species differences (human vs. rat 5-HT2A receptors) .

Experimental Design Considerations

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

  • Methodological Answer :

  • Dosing : Intravenous (1 mg/kg) vs. oral (5 mg/kg) in Sprague-Dawley rats, with serial blood sampling (0, 15, 30, 60, 120, 240 min).
  • Analytics : LC-MS/MS quantification (LLOQ: 1 ng/mL) using deuterated internal standards.
  • Parameters Calculated : AUC, Cmax, t1/2, Vd.
  • Tissue distribution : Autoradiography with [<sup>14</sup>C]-labeled compound .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.